molecular formula C18H18N4O4S B2724789 2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide CAS No. 900005-42-7

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide

Cat. No. B2724789
CAS RN: 900005-42-7
M. Wt: 386.43
InChI Key: IHCBXWWJOITHEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide” is a chemical compound with the molecular formula C18H18N4O4S and a molecular weight of 386.43. It is a derivative of pyridopyrimidine, a class of compounds that have shown therapeutic interest .


Molecular Structure Analysis

The molecular structure of this compound includes a pyridopyrimidine core, which is a heterocyclic combination of pyrimidine and pyridine rings . This core is substituted with various functional groups, including a sulfanyl group, a methoxyphenyl group, and an acetamide group.


Physical And Chemical Properties Analysis

The compound has a molecular weight of 386.43. Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available literature.

Scientific Research Applications

Radioligand Development for PET Imaging

2-Phenylpyrazolo[1,5-a]pyrimidineacetamides, a related class of compounds, have been explored for their selectivity as ligands for the translocator protein (18 kDa), crucial in the development of diagnostic tools for neuroinflammation. DPA-714, a compound within this series, has been designed for labeling with fluorine-18, facilitating in vivo imaging via positron emission tomography (PET) (Dollé et al., 2008).

Heterocyclic Compound Synthesis for Pharmacological Applications

The synthesis of novel heterocyclic compounds derived from visnaginone and khellinone has shown potential anti-inflammatory and analgesic properties. These compounds have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1/COX-2), suggesting potential applications in designing new pharmacological agents (Abu‐Hashem et al., 2020).

Antimicrobial Activity of Pyrimidinone and Oxazinone Derivatives

A series of pyrimidinone and oxazinone derivatives synthesized using citrazinic acid as a starting material exhibited notable antimicrobial activities. This research emphasizes the role of these compounds in developing new antimicrobial agents, offering a promising approach to combat bacterial and fungal infections (Hossan et al., 2012).

Development of Anticancer Agents

Certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives have been synthesized and tested for their anticancer activity. One compound, in particular, showed appreciable cancer cell growth inhibition across several cancer cell lines, highlighting the potential for developing new anticancer therapies (Al-Sanea et al., 2020).

Quantum Chemical Insights for Antiviral Molecules

Research on antiviral molecules, including 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide, has provided quantum chemical insights into their molecular structure and interactions. This study offers valuable information for designing molecules with potential antiviral activities, especially against COVID-19, through molecular docking studies (Mary et al., 2020).

Mechanism of Action

The mechanism of action of this compound is not specified in the available literature. Pyridopyrimidine derivatives have been studied for their therapeutic potential, but the specific biological activity of this compound is not known .

Safety and Hazards

The safety and hazards associated with this compound are not specified in the available literature. It is noted that this compound is intended for research use only and is not intended for human or veterinary use.

Future Directions

The future directions for research on this compound could involve further exploration of its synthesis, chemical reactions, and potential therapeutic applications. Given the interest in pyridopyrimidine derivatives for their therapeutic potential , this compound could be a subject of future studies in medicinal chemistry.

properties

IUPAC Name

2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanyl-N-(2-methoxyphenyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4O4S/c1-21-16-15(17(24)22(2)18(21)25)13(8-9-19-16)27-10-14(23)20-11-6-4-5-7-12(11)26-3/h4-9H,10H2,1-3H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHCBXWWJOITHEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=NC=CC(=C2C(=O)N(C1=O)C)SCC(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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